1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole

Overview

Description

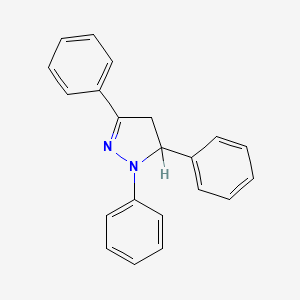

1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with three phenyl groups. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. It exhibits unique properties such as fluorescence, making it valuable in scientific research and industrial applications .

Mechanism of Action

Target of Action

Pyrazoline derivatives, a class of compounds to which this molecule belongs, have been known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s synthesized via cyclocondensation starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine . This suggests that it might interact with its targets through similar chemical reactions.

Biochemical Pathways

Pyrazoline derivatives have been reported to exhibit various biological activities, suggesting that they may influence multiple biochemical pathways .

Pharmacokinetics

The molecule has a molecular weight of 298391, which is within the range generally favorable for oral bioavailability .

Result of Action

Pyrazoline derivatives have been reported to exhibit a range of biological activities, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . This suggests that the compound could have diverse effects at the molecular and cellular levels.

Biochemical Analysis

Biochemical Properties

1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole has been found to exhibit inhibitory activity against monoamine oxidase and bovine serum amine oxidase . These enzymes are involved in the metabolism of biogenic amines, and their inhibition can have significant biochemical implications .

Cellular Effects

For instance, some pyrazoline derivatives have been found to exhibit neurotoxic potentials, influencing acetylcholinesterase activity and malondialdehyde levels in the brain .

Temporal Effects in Laboratory Settings

The synthesis of similar pyrazoline compounds has been reported to be efficient, with yields ranging from 78-92% .

Metabolic Pathways

Given its inhibitory effects on monoamine oxidase and bovine serum amine oxidase, it may be involved in the metabolism of biogenic amines .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole can be synthesized through several methods. One efficient synthesis involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using vitamin B1 as a catalyst. This method yields the compound in 78-92% . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar cyclocondensation reactions. The use of green catalysts like vitamin B1 is favored due to their eco-friendly attributes and reusability .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield dihydropyrazole derivatives.

Substitution: Substitution reactions involving phenyl groups can lead to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include substituted pyrazoles, dihydropyrazole derivatives, and other functionalized pyrazole compounds .

Scientific Research Applications

1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

1,3,5-Trisubstituted-1H-pyrazoles: These compounds share similar structural features but differ in the nature of the substituents on the pyrazole ring.

1,4-Bis(5-phenyl-2-oxazolyl)benzene: Another compound with similar fluorescence properties.

5-[Di(1-adamantyl)phosphino]-1,3,5-triphenyl-1H-1,4-bipyrazole: Known for its catalytic properties in C-O coupling reactions.

Uniqueness

1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole is unique due to its combination of fluorescence, biological activity, and versatility in chemical reactions. Its ability to act as a fluorescent probe and its diverse applications in medicine and industry set it apart from other similar compounds .

Biological Activity

1,3,5-Triphenyl-4,5-dihydro-1H-pyrazole is a compound belonging to the pyrazoline class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

This compound is synthesized through cyclocondensation reactions involving α,β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The resulting compound exhibits a molecular weight of approximately 298.39 g/mol, which is favorable for oral bioavailability.

Target Interactions:

The biological activity of pyrazoline derivatives like this compound is attributed to their interaction with various biological targets. These include:

- Enzymes: Inhibitory effects on monoamine oxidase and bovine serum amine oxidase have been documented.

- Cellular Pathways: The compound has shown potential in modulating pathways related to cancer cell proliferation and apoptosis .

Biological Activities

The compound exhibits a range of biological activities:

Case Studies and Research Findings

Recent studies have focused on the anticancer potential of this compound derivatives. For instance:

- A study evaluated the effects of these derivatives on human acute leukemia cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis .

- Another investigation highlighted the compound's ability to inhibit the Wnt/β-catenin signaling pathway, crucial for tumorigenesis. This inhibition correlated with reduced β-catenin levels and subsequent suppression of cancer cell growth .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics due to its molecular weight and structural properties. The compound's stability in biological systems enhances its potential as a therapeutic agent.

Properties

IUPAC Name |

2,3,5-triphenyl-3,4-dihydropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23(22-20)19-14-8-3-9-15-19/h1-15,21H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGCZQOHSWGMVPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201032690 | |

| Record name | 4,5-Dihydro-1,3,5-triphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742-01-8 | |

| Record name | 1,3,5-Triphenyl-2-pyrazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=742-01-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 4,5-dihydro-1,3,5-triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000742018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 742-01-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-Dihydro-1,3,5-triphenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201032690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.